

analytical techniques for characterizing thiazinane compounds

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Compound of Interest

Compound Name: *methyl 1,3-thiazinane-4-carboxylate hydrochloride*

CAS No.: 86264-89-3

Cat. No.: B6183579

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Application Note: Comprehensive Analytical Characterization of Thiazinane Scaffolds

Executive Summary

Thiazinanes (saturated six-membered rings containing one nitrogen and one sulfur atom) are increasingly utilized in medicinal chemistry as bioisosteres for morpholines, piperidines, and thiomorpholines. Their unique puckering parameters and the potential for sulfur oxidation (sulfides

sulfoxides

sulfones) introduce complex stereochemical and conformational challenges. This guide details a multi-modal analytical workflow to rigorously characterize these scaffolds, ensuring structural integrity and stereochemical purity during drug development.

Structural Dynamics & Analytical Challenges

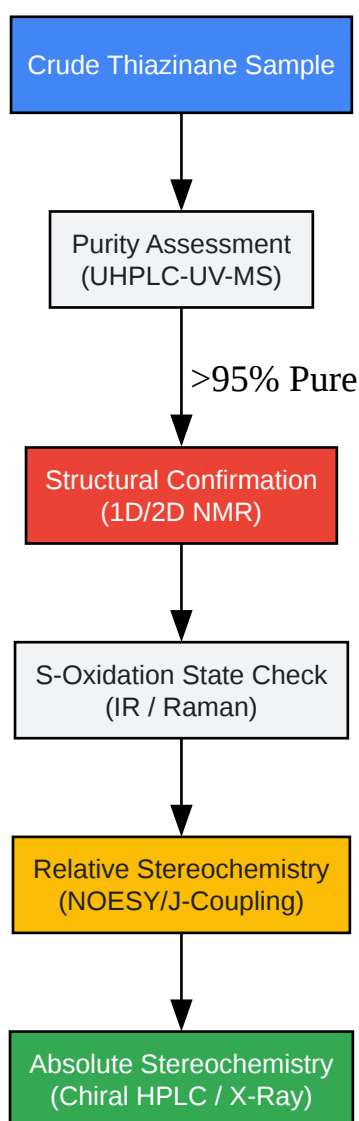
Unlike planar aromatic systems, thiazinanes exist in dynamic equilibrium between chair, twist-boat, and boat conformations. The position of the heteroatoms (1,3 vs. 1,4) dictates the ring's

flexibility and hydrogen-bonding potential.

- 1,3-Thiazinanes: Often synthesized via [4+2] cycloadditions (e.g., from imines and olefins). They possess a rigid "acetal-like" N-C-S linkage.
- 1,4-Thiazinanes: Analogous to thiomorpholines; highly flexible. The sulfur oxidation state dramatically alters the ring pucker and barrier to N-inversion.

Analytical Decision Matrix

The following workflow illustrates the logical progression for full characterization.



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Figure 1: Analytical workflow for the sequential characterization of thiazinane derivatives.

NMR Spectroscopy: The Conformational Probe

NMR is the primary tool for distinguishing regioisomers and determining the ring conformation.

Distinguishing 1,3- vs. 1,4-Isomers

- 1,3-Thiazinane: The C2 carbon (between N and S) appears as a distinctive singlet (or multiplet depending on substitution) in

¹³C NMR, typically deshielded (

50–70 ppm) due to the "N-C-S" environment.

- 1,4-Thiazinane: Lacks the N-C-S methylene. The carbons

to Nitrogen (

45–55 ppm) and

to Sulfur (

25–35 ppm) are chemically distinct and separated.

Conformational Analysis (Coupling)

The magnitude of vicinal proton-proton coupling constants (

) reveals the axial/equatorial orientation of substituents.

- Axial-Axial (

): Large coupling (10–13 Hz). Indicates a trans-diaxial relationship, confirming a rigid chair conformation.

- Axial-Equatorial (

) / Equatorial-Equatorial (

): Smaller coupling (2–5 Hz).

Protocol 1: Determination of Relative Stereochemistry (NOESY)

Objective: To distinguish between cis and trans diastereomers of 2,4-disubstituted 1,3-thiazinanes.

Reagents & Equipment:

- 600 MHz NMR Spectrometer (Cryoprobe preferred).
- Solvent:

(standard) or

(to resolve overlapping signals).

Step-by-Step Procedure:

- Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL solvent. Ensure solution is particle-free to prevent line broadening.
- 1D Proton Acquisition: Acquire a standard ¹H spectrum. Assign all ring protons (H2, H4, H5, H6) using COSY and HSQC.
- NOESY Setup:
 - Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphp).
 - Mixing Time (): Set to 500–800 ms. Thiazinanes are small molecules; longer mixing times are needed to build up NOE signals (positive cross-peaks).
 - Scans: Minimum 16 scans per increment; 256 increments.
- Data Processing: Apply a shifted sine-bell apodization.

- Analysis:
 - Look for cross-peaks between the C2-H and C4-H/C6-H protons.
 - Strong NOE: Indicates 1,3-diaxial interaction (Protons are on the same face
cis relationship of protons, trans relationship of substituents if one is H).
 - Weak/No NOE: Indicates distant protons (e.g., one axial, one equatorial).

Chiral Separations: HPLC & SFC

Thiazinanes often contain chiral centers at C2, C4, or C6. Enantiomeric separation is critical for biological evaluation.

Column Selection Strategy

The basic nitrogen and the sulfur atom can interact strongly with silanols, causing peak tailing.

- Mobile Phase Additives: Always use 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) depending on the column type to suppress non-specific interactions.
- Stationary Phases:
 - Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IG): Excellent for 1,3-thiazinanes with aromatic substituents.
 - Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC, OZ): Superior for polar 1,4-thiazinane oxides.

Protocol 2: Rapid Chiral Screening (UHPLC)

Objective: Isolate enantiomers of a 1,3-thiazinane derivative.

System: UHPLC with Diode Array Detector (DAD). Conditions:

- Flow Rate: 0.5 mL/min.
- Temperature: 25°C.

- Detection: UV 254 nm (or of the compound).

Screening Gradient (Generic):

Phase	Column	Mobile Phase A	Mobile Phase B	Mode
Normal	Chiralpak AD-3	Hexane + 0.1% DEA	EtOH or IPA	Isocratic (90:10)
Polar Organic	Chiralpak IG-3	MeOH + 0.1% DEA	Acetonitrile	Isocratic (100% MeOH)

| Reversed | Chiralcel OD-RH | 20 mM

(aq) | Acetonitrile | Gradient (20-80% B) |

Data Interpretation: Calculate Resolution (

).

If , switch alcohol modifier (e.g., EtOH

IPA) or lower temperature to 10°C to improve selectivity.

Mass Spectrometry: Fragmentation & Identification

Thiazinanes exhibit characteristic fragmentation patterns useful for structural verification.

- Ionization: Electrospray Ionization (ESI) in Positive Mode ().
- Common Fragments (1,3-Thiazinane):
 - Ring Cleavage: Often undergoes a Retro-Diels-Alder (RDA) type fragmentation, even if saturated, driven by the stability of the resulting iminium or thionium ions.

- Loss of SH/H₂S: Common in EI (Electron Impact) but less common in ESI.
- Diagnostic Ion: For 2-aryl-1,3-thiazinanes, cleavage of the C2-N3 and C6-S1 bonds often yields a stable styrene-like fragment or the corresponding thio-fragment.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is the fastest method to verify the oxidation state of the sulfur atom, which is a common metabolic transformation (S-oxidation).

Key Diagnostic Bands:

- Sulfide (-S-): Weak stretch at 600–700 cm

(often obscured).
- Sulfoxide (-S=O): Strong, sharp band at 1030–1070 cm

.
- Sulfone (-SO

-): Two strong bands; symmetric stretch at 1120–1160 cm

and asymmetric stretch at 1290–1320 cm

.

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